molecular formula C10H7N3S3 B12791586 3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione CAS No. 74734-08-0

3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione

Cat. No.: B12791586
CAS No.: 74734-08-0
M. Wt: 265.4 g/mol
InChI Key: WHOZVZKPJLUZNU-UHFFFAOYSA-N
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Description

3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione is a complex organic compound with a molecular formula of C10H7N3S3. This compound is characterized by its unique structure, which includes multiple aromatic rings and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione typically involves the reaction of potassium 4-thioxo-3-thia-1,4a,9-triaza-fluorene-2-thiolate with various metal chlorides such as Ph3PbCl, Ph3SnCl, and Ph3GeCl. These reactions yield the corresponding metal pentacoordinated compounds, which can be further modified by the addition of solvents like tetrahydrofuran (THF) to form hexacoordinated derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione involves its ability to chelate metal ions through covalent and coordination bonds. This chelation forms stable complexes that can interact with molecular targets such as enzymes and proteins, thereby modulating their activity. The pathways involved in these interactions are often studied using molecular dynamics simulations and other computational methods .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of sulfur and nitrogen atoms within the aromatic framework. This unique structure imparts distinct chemical reactivity and potential for forming stable metal complexes, setting it apart from other similar compounds .

Properties

CAS No.

74734-08-0

Molecular Formula

C10H7N3S3

Molecular Weight

265.4 g/mol

IUPAC Name

3-methyl-[1,3,5]thiadiazino[3,2-a]benzimidazole-2,4-dithione

InChI

InChI=1S/C10H7N3S3/c1-12-9(14)13-7-5-3-2-4-6(7)11-8(13)16-10(12)15/h2-5H,1H3

InChI Key

WHOZVZKPJLUZNU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)N2C3=CC=CC=C3N=C2SC1=S

Origin of Product

United States

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